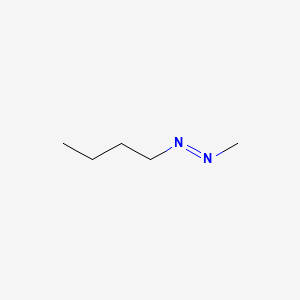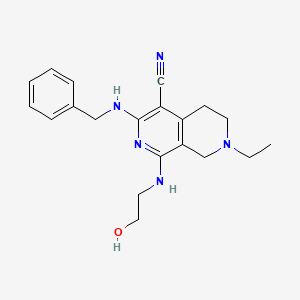methyl]cyclopentanol CAS No. 3437-71-6](/img/structure/B14165457.png)
1-[(e)-[(3-Chlorophenyl)imino](phenyl)methyl]cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(E)-[(3-Chlorophenyl)iminomethyl]cyclopentanol is an organic compound with the molecular formula C18H18ClNO It is characterized by the presence of a cyclopentanol ring attached to a phenyl group and a 3-chlorophenyl group through an imino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol typically involves the condensation of 3-chlorobenzaldehyde with cyclopentanone in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol.
Analyse Chemischer Reaktionen
Types of Reactions
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanone.
Reduction: Formation of 1-(E)-[(3-chlorophenyl)aminomethyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes or receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the ortho position.
1-[(4-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the para position.
1-[(3-Bromophenyl)iminomethyl]cyclopentanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the cyclopentanol moiety. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
3437-71-6 |
|---|---|
Molekularformel |
C18H18ClNO |
Molekulargewicht |
299.8 g/mol |
IUPAC-Name |
1-[N-(3-chlorophenyl)-C-phenylcarbonimidoyl]cyclopentan-1-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(14-7-2-1-3-8-14)18(21)11-4-5-12-18/h1-3,6-10,13,21H,4-5,11-12H2 |
InChI-Schlüssel |
LQYSOGQQKQCSTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


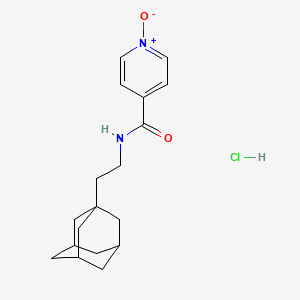
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
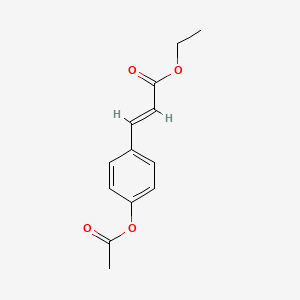
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
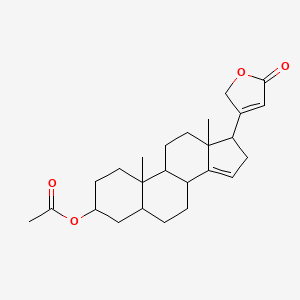
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)

![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)
